Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796402
InChI: InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D
SMILES:
Molecular Formula: C18H22O2
Molecular Weight: 276.4 g/mol

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)

CAS No.:

Cat. No.: VC18796402

Molecular Formula: C18H22O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) -

Specification

Molecular Formula C18H22O2
Molecular Weight 276.4 g/mol
IUPAC Name 4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Standard InChI InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D
Standard InChI Key PBBGSZCBWVPOOL-ZPGLNTSGSA-N
Isomeric SMILES [2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C
Canonical SMILES CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Hexestrol-D6 (hexane-2,2,3,4,5,5-d6) is systematically named 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol . Its molecular formula, C₁₈H₁₆D₆O₂, reflects the substitution of six hydrogen atoms with deuterium at the 2, 2, 3, 4, 5, and 5 positions of the hexane chain. The compound’s synonyms include:

  • (Rac)-Hexestrol-d6 (hexane-2,2,3,4,5,5-d6)

  • 3,4-Bis(4-hydroxyphenyl)hexane-2,2,3,4,5,5-d6

  • HY-B1662S2 .

Physicochemical Properties

Computed Molecular Properties

Key properties derived from computational analyses include:

PropertyValueMethod
Molecular Weight276.4 g/molPubChem 2.2
XLogP3-AA5.2XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Exact Mass276.199640416 DaPubChem 2.2

The high XLogP3 value (5.2) indicates significant lipophilicity, favoring partitioning into organic phases during extraction and influencing retention times in reversed-phase chromatography .

Analytical Applications in Mass Spectrometry

Role as an Internal Standard

Hexestrol-D6’s deuterated structure minimizes isotopic interference with analytes, making it ideal for liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a landmark study, it was employed to quantify resveratrol metabolites in human LDL and urine following red wine consumption . Key methodological details include:

  • Chromatography: Luna C18 column (40°C), gradient elution with acetone/acetonitrile and acetic acid.

  • Mass Transitions: MRM monitoring at m/z 269/134 for Hexestrol-D6 and m/z 227/185 for resveratrol .

Method Validation Metrics

The method demonstrated robust validation parameters:

Parametertrans-Resveratroltrans-Piceid
Linear Range (nmol/L)4.4–3289.512.8–3289.5
Recovery (%)100 ± 3.2100 ± 11.1
Intraday CV (%)<10.8<10.8
LOD (nmol/L)0.2 (LDL), 0.3 (urine)1.2 (LDL), 1.9 (urine)

Hexestrol-D6’s consistent recovery (96% ± 11.2%) outperformed alternatives like dienestrol (89% ± 15%), cementing its role in high-precision assays .

Research Findings and Metabolic Profiling

Resveratrol Metabolite Quantification

Using Hexestrol-D6, researchers identified six resveratrol metabolites in human LDL, including sulfated and glucuronidated forms (Table 1) .

Table 1: Resveratrol Metabolites Detected via LC-MS/MS with Hexestrol-D6

MetaboliteMean Concentration (LDL)Mean Concentration (Urine)
trans-Resveratrol-4ʹ-O-glucuronide37.8 pmol/mg protein59.6 nmol/g creatinine
trans-Resveratrol-3-O-glucuronide111.7 pmol/mg protein179.2 nmol/g creatinine
Dihydroresveratrol-sulfate309/229 transition309/229 transition

Stability in Biological Matrices

Hexestrol-D6 remained stable in LDL and urine matrices under:

  • Short-term storage: 3 hours at room temperature.

  • Long-term storage: 6 months at -80°C .

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